Fluo-3FF (pentapotassium)

Description

BenchChem offers high-quality Fluo-3FF (pentapotassium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluo-3FF (pentapotassium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

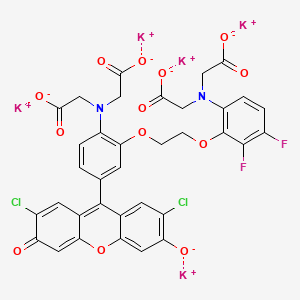

C35H21Cl2F2K5N2O13 |

|---|---|

Molecular Weight |

981.9 g/mol |

IUPAC Name |

pentapotassium;2-[2-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)anilino]acetate |

InChI |

InChI=1S/C35H26Cl2F2N2O13.5K/c36-19-8-17-26(10-24(19)42)54-27-11-25(43)20(37)9-18(27)33(17)16-1-3-22(40(12-29(44)45)13-30(46)47)28(7-16)52-5-6-53-35-23(4-2-21(38)34(35)39)41(14-31(48)49)15-32(50)51;;;;;/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;;;;/q;5*+1/p-5 |

InChI Key |

VRZZNEZQSQRZPU-UHFFFAOYSA-I |

Canonical SMILES |

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Fluo-3FF (Pentapotassium Salt): A Technical Guide to a Low-Affinity Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluo-3FF is a fluorescent calcium indicator notable for its low affinity for calcium ions (Ca²⁺), making it an invaluable tool for investigating cellular compartments and events characterized by high calcium concentrations. As a difluorinated analog of Fluo-3, it exhibits a significantly lower binding affinity, allowing for the measurement of Ca²⁺ dynamics in environments that would saturate higher-affinity indicators. This technical guide provides an in-depth overview of Fluo-3FF (pentapotassium salt), its mechanism of action, key quantitative properties, and detailed experimental protocols for its application in cellular and subcellular calcium signaling research.

Introduction to Fluo-3FF

Fluo-3FF is a visible light-excitable fluorescent dye used to measure the concentration of free calcium ions in biological systems. Its key characteristic is a dissociation constant (Kd) for Ca²⁺ that is approximately 100-fold higher than its parent compound, Fluo-3. This low affinity makes Fluo-3FF particularly well-suited for studying Ca²⁺ signaling in organelles such as the endoplasmic reticulum (ER) and mitochondria, where baseline Ca²⁺ levels are in the micromolar to millimolar range. The pentapotassium salt form of Fluo-3FF is a membrane-impermeant version of the dye, requiring direct introduction into the cell or organelle of interest, typically via microinjection or electroporation.

Mechanism of Action

The fluorescence of Fluo-3FF is highly dependent on the binding of Ca²⁺ ions. In its Ca²⁺-free form, the dye is essentially non-fluorescent. Upon binding to Ca²⁺, the molecule undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, leading to a strong enhancement of its emission intensity. This fluorescence increase occurs without a significant shift in the dye's excitation or emission wavelengths.

The acetoxymethyl (AM) ester form of Fluo-3FF is a membrane-permeant version that can be loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant pentapotassium salt form, which is then trapped within the cell.

dot

Caption: Mechanism of Fluo-3FF AM loading and activation in live cells.

Quantitative Data

A clear understanding of the photophysical properties and calcium binding affinity of Fluo-3FF is crucial for experimental design and data interpretation. The following tables summarize these key parameters and provide a comparison with other common calcium indicators.

Table 1: Photophysical and Chemical Properties of Fluo-3FF (Pentapotassium Salt)

| Property | Value | Reference |

| Molecular Formula | C₃₅H₂₁Cl₂F₂N₂O₁₃ · 5K | [1] |

| Molecular Weight | 981.9 g/mol | [1] |

| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [1] |

| Emission Maximum (Ca²⁺-bound) | ~526 nm | [1] |

| Form | Solid | [1] |

| Solubility | Water | [1] |

Table 2: Comparison of Dissociation Constants (Kd) for Calcium Indicators

| Indicator | Kd for Ca²⁺ (in vitro) | Primary Application |

| Fluo-3FF | ~10 - 42 µM | High Ca²⁺ environments (e.g., ER, mitochondria) |

| Fluo-4FF | ~9.7 µM | High Ca²⁺ environments |

| Fluo-5N | ~90 µM | Very high Ca²⁺ environments |

| Fluo-3 | ~390 nM | Cytosolic Ca²⁺ |

| Fluo-4 | ~345 nM | Cytosolic Ca²⁺ |

| Fura-2 | ~145 nM | Ratiometric cytosolic Ca²⁺ |

| Indo-1 | ~230 nM | Ratiometric cytosolic Ca²⁺ |

Experimental Protocols

Loading Cells with Fluo-3FF AM Ester

This protocol is a general guideline for loading adherent cells with the membrane-permeant Fluo-3FF AM ester. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Fluo-3FF, AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to prevent dye extrusion)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of Fluo-3FF, AM in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Prepare Loading Solution:

-

On the day of the experiment, thaw an aliquot of the Fluo-3FF, AM stock solution.

-

For a final loading concentration of 5 µM, mix the Fluo-3FF, AM stock solution with an equal volume of 20% Pluronic® F-127 solution to aid in dye solubilization.

-

Dilute this mixture into pre-warmed physiological buffer to the final desired concentration (typically 2-10 µM).

-

If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from the adherent cells.

-

Add the Fluo-3FF AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed physiological buffer (containing probenecid if used previously).

-

Incubate the cells for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Proceed with fluorescence imaging using appropriate filter sets for Fluo-3FF (Excitation: ~488 nm, Emission: ~525 nm).

-

dot

Caption: Experimental workflow for loading cells with Fluo-3FF AM.

Microinjection of Fluo-3FF Pentapotassium Salt

For direct loading of the membrane-impermeant pentapotassium salt into the cytoplasm or specific organelles.

Materials:

-

Fluo-3FF, pentapotassium salt

-

Injection buffer (e.g., a potassium-based intracellular-like solution, pH 7.2)

-

Microinjection system (micromanipulator, microinjector, and pulled glass micropipettes)

Procedure:

-

Prepare Injection Solution:

-

Dissolve Fluo-3FF, pentapotassium salt in the injection buffer to a final concentration of 10-100 µM.

-

Centrifuge the solution to pellet any undissolved particles.

-

-

Load Micropipette:

-

Back-fill a pulled glass micropipette with the Fluo-3FF injection solution.

-

-

Microinjection:

-

Using a micromanipulator, carefully guide the micropipette to the target cell or organelle.

-

Apply a brief pulse of pressure using the microinjector to deliver a small volume of the dye solution.

-

-

Recovery and Imaging:

-

Allow the cell to recover for a few minutes before commencing fluorescence imaging.

-

In Situ Calibration of Fluo-3FF

To determine the intracellular Ca²⁺ concentration, an in situ calibration is necessary to determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities.

Materials:

-

Cells loaded with Fluo-3FF (either AM ester or salt)

-

Ca²⁺-free buffer containing a high concentration of a Ca²⁺ chelator (e.g., 5 mM EGTA)

-

Ca²⁺-saturating buffer containing a high concentration of Ca²⁺ (e.g., 10 mM CaCl₂)

-

Calcium ionophore (e.g., 5-10 µM Ionomycin)

Procedure:

-

Determine Fmax:

-

Expose the Fluo-3FF loaded cells to the Ca²⁺-saturating buffer containing the calcium ionophore.

-

Record the maximum fluorescence intensity (Fmax).

-

-

Determine Fmin:

-

Wash the cells thoroughly and then expose them to the Ca²⁺-free buffer containing the calcium ionophore and EGTA.

-

Record the minimum fluorescence intensity (Fmin).

-

-

Calculate Intracellular Ca²⁺ Concentration:

-

The intracellular Ca²⁺ concentration can then be calculated using the following equation: [Ca²⁺] = Kd * (F - Fmin) / (Fmax - F) where:

-

[Ca²⁺] is the intracellular free calcium concentration.

-

Kd is the dissociation constant of Fluo-3FF for Ca²⁺ (use the in situ value if determined, otherwise the in vitro value can be a starting point).

-

F is the fluorescence intensity of the experimental sample.

-

Fmin is the minimum fluorescence intensity in the absence of Ca²⁺.

-

Fmax is the maximum fluorescence intensity at Ca²⁺ saturation.

-

-

Applications in Signaling Pathway Analysis

Fluo-3FF is instrumental in dissecting signaling pathways that involve substantial changes in Ca²⁺ concentration within specific cellular compartments.

Store-Operated Calcium Entry (SOCE)

SOCE is a critical Ca²⁺ influx pathway activated by the depletion of Ca²⁺ stores in the endoplasmic reticulum. Fluo-3FF can be used to monitor the refilling of ER Ca²⁺ stores following SOCE activation.[2][3][4]

dot

Caption: Role of Fluo-3FF in monitoring ER Ca²⁺ during SOCE.

IP₃ Receptor-Mediated Ca²⁺ Release

The inositol 1,4,5-trisphosphate (IP₃) receptor is a key channel responsible for releasing Ca²⁺ from the ER. Low-affinity indicators like Fluo-3FF are ideal for directly measuring the substantial decrease in luminal ER Ca²⁺ concentration upon IP₃ receptor activation.[5][6][7][8]

dot

Caption: Monitoring ER Ca²⁺ release via IP₃ receptors with Fluo-3FF.

TGF-β Signaling

Transforming growth factor-beta (TGF-β) signaling has been shown to involve changes in intracellular Ca²⁺.[9][10][11][12][13] Fluo-3FF can be employed to investigate the role of specific Ca²⁺ stores, such as the ER, in the TGF-β signaling cascade that leads to downstream effects like cytoskeletal rearrangement and changes in gene expression.

dot

Caption: Investigating the role of ER Ca²⁺ in TGF-β signaling using Fluo-3FF.

Conclusion

Fluo-3FF (pentapotassium salt) is a powerful and essential tool for researchers investigating Ca²⁺ dynamics in high-concentration environments. Its low affinity for Ca²⁺ provides a window into the regulation of Ca²⁺ within organelles that is not accessible with higher-affinity indicators. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ Fluo-3FF to unravel the complex roles of compartmentalized Ca²⁺ in a wide array of cellular signaling pathways.

References

- 1. abpbio.com [abpbio.com]

- 2. Methods for studying store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid functional assays of recombinant IP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]

- 9. TGF-beta-induced Ca(2+) influx involves the type III IP(3) receptor and regulates actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TGF-beta1 calcium signaling increases alpha5 integrin expression in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

A Technical Guide to Calcium Measurement Using Fluo-3FF (pentapotassium)

This guide provides an in-depth overview of the core principles and methodologies for measuring calcium concentrations using the fluorescent indicator Fluo-3FF (pentapotassium). Tailored for researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative properties, and experimental protocols associated with Fluo-3FF, facilitating its effective application in laboratory settings.

Core Principle of Fluo-3FF for Calcium Measurement

Fluo-3FF is a specialized fluorescent indicator designed for the detection of calcium ions (Ca²⁺). It is a di-fluorinated analog of Fluo-3, a more common calcium indicator. The key characteristic of Fluo-3FF is its significantly lower affinity for Ca²⁺, which makes it particularly well-suited for measuring high concentrations of calcium that would saturate higher-affinity indicators like Fluo-3.[1]

The fundamental principle of Fluo-3FF lies in its fluorescence enhancement upon binding to Ca²⁺. In its unbound state, Fluo-3FF is essentially non-fluorescent.[2] When it binds to Ca²⁺, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, leading to a strong fluorescent signal. This fluorescence intensity is directly proportional to the concentration of Ca²⁺, allowing for quantitative measurements.

Fluo-3FF is a non-ratiometric indicator. This means that the concentration of Ca²⁺ is determined by the change in fluorescence intensity at a single wavelength, rather than a shift in the excitation or emission wavelength upon binding.[3] While this simplifies the measurement process, it can also make the results susceptible to variations in dye concentration, photobleaching, and cell thickness.[3][4]

The low affinity of Fluo-3FF (high dissociation constant, Kd) is advantageous for studying cellular compartments with high calcium concentrations, such as the endoplasmic reticulum, where micromolar to millimolar levels of Ca²⁺ are present.[5] High-affinity dyes would be fully saturated in such environments and thus unable to report on fluctuations in calcium levels.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Fluo-3FF in comparison to its higher-affinity counterpart, Fluo-3.

| Property | Fluo-3FF | Fluo-3 | Reference |

| Ca²⁺ Dissociation Constant (Kd) | ~42 µM - 100 µM | ~325 nM - 390 nM | [1][2][6][7] |

| Excitation Maximum (Ca²⁺-bound) | ~506 nm | ~506 nm | [1][8] |

| Emission Maximum (Ca²⁺-bound) | ~526 nm | ~516 - 526 nm | [1][5][8] |

| Fluorescence Increase on Ca²⁺ Binding | >100-fold | >100-fold | [5][6] |

| Quantum Yield (Ca²⁺-bound) | ~0.15 | ~0.14 - 0.15 | [5][9] |

Intracellular Calcium Signaling Pathway

The diagram below illustrates a common intracellular calcium signaling pathway that can be monitored using Fluo-3FF. An external stimulus activates a receptor, leading to the production of inositol trisphosphate (IP₃), which in turn triggers the release of Ca²⁺ from the endoplasmic reticulum (ER). Fluo-3FF within the cytosol or ER binds to the released Ca²⁺, generating a fluorescent signal.

Experimental Protocols

The most common form of Fluo-3FF for cellular studies is the acetoxymethyl (AM) ester, Fluo-3FF AM. The AM ester group renders the molecule cell-permeant. Once inside the cell, intracellular esterases cleave off the AM group, trapping the active, Ca²⁺-sensitive form of Fluo-3FF in the cytosol.

-

Fluo-3FF AM Stock Solution: Prepare a 2 to 5 mM stock solution of Fluo-3FF AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[10] Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[2]

-

Pluronic® F-127 Solution: Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO. This nonionic detergent helps to disperse the nonpolar AM ester in aqueous media.[11]

-

Probenecid Stock Solution (Optional): Prepare a 250 mM stock solution of probenecid in a suitable buffer (e.g., Hanks and Hepes buffer [HHBS]) with an equal molar amount of NaOH to aid dissolution. Probenecid can be used to inhibit organic anion transporters in the cell membrane, which can extrude the active form of the dye from the cell.[10][11]

The following is a general protocol for loading adherent cells with Fluo-3FF AM. The optimal dye concentration and incubation time should be empirically determined for each cell type and experimental condition.

-

Cell Preparation: Culture cells on a suitable imaging plate or coverslip overnight.

-

Prepare Loading Buffer: On the day of the experiment, prepare the dye loading buffer. Dilute the Fluo-3FF AM stock solution into a physiological buffer (e.g., HHBS) to a final concentration of 2 to 20 µM (a final concentration of 4-5 µM is often a good starting point).[10]

-

Add Pluronic® F-127: Add Pluronic® F-127 from the stock solution to the loading buffer for a final concentration of 0.02% - 0.04% (v/v).[10][11] Mix well.

-

Add Probenecid (Optional): If dye leakage is a concern, add probenecid to the loading buffer for a final concentration of 1-2.5 mM.[10][11]

-

Cell Loading: Remove the cell culture medium and replace it with the Fluo-3FF AM loading buffer.

-

Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[2] This allows for the AM ester to be cleaved by intracellular esterases.

-

Wash: After incubation, wash the cells with indicator-free physiological buffer to remove any extracellular dye.[12] If probenecid was used during loading, it is recommended to include it in the wash and final experimental buffer as well.

-

De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the dye.[12]

-

Instrumentation Setup: Set up the fluorescence microscope, plate reader, or flow cytometer with the appropriate filters or monochromator settings for Fluo-3FF (Excitation: ~490-506 nm, Emission: ~525-526 nm).[10][11]

-

Establish Basal Fluorescence: Measure the baseline fluorescence intensity (F₀) of the loaded cells before applying any stimulus.

-

Stimulation and Recording: Apply the experimental stimulus to induce a change in intracellular Ca²⁺ concentration. Record the fluorescence intensity (F) over time.

-

Data Analysis: The change in fluorescence is typically reported as a ratio of the change in fluorescence to the initial baseline (ΔF/F₀ = (F - F₀) / F₀).

Experimental Workflow Diagram

The diagram below outlines the general workflow for an intracellular calcium measurement experiment using Fluo-3FF AM.

Conclusion

Fluo-3FF (pentapotassium) is a valuable tool for the quantitative measurement of high intracellular calcium concentrations. Its low affinity for Ca²⁺ makes it superior to high-affinity indicators for studying cellular compartments and events characterized by large calcium transients. By following the principles and protocols outlined in this guide, researchers can effectively leverage Fluo-3FF to gain deeper insights into the complex dynamics of calcium signaling in a variety of biological systems.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]

- 4. Improved method for measuring intracellular Ca++ with fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Fluo-3, pentapotassium salt | AAT Bioquest [aatbio.com]

- 8. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]

- 9. Fluo-3, Fluo-4 and Fluo-5 green fluorescent calcium indicators for live cell calcium imaging. | AAT Bioquest [aatbio.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Fluo-3-AM Assay [protocols.io]

Fluo-3FF (Pentapotassium Salt): A Technical Guide to its Spectral Properties and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Fluo-3FF (pentapotassium salt), a low-affinity fluorescent indicator for calcium ions (Ca²⁺). This document details the dye's excitation and emission maxima, and other key photophysical parameters. Furthermore, it outlines standardized experimental protocols for the characterization of its spectral properties and illustrates relevant biological and experimental workflows.

Core Spectral and Physicochemical Properties

Fluo-3FF is a derivative of the widely used calcium indicator Fluo-3, engineered to exhibit a significantly lower binding affinity for Ca²⁺. This characteristic makes it particularly well-suited for measuring high calcium concentrations, such as those found within intracellular stores like the endoplasmic reticulum, where high-affinity indicators would be saturated. The pentapotassium salt form of Fluo-3FF is water-soluble and largely cell-impermeant, making it ideal for in vitro characterization and for introduction into cells via techniques such as microinjection or electroporation.

The key spectral and physicochemical properties of Fluo-3FF (pentapotassium salt) are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~506 nm | [1][2] |

| Emission Maximum (λem) | ~526 nm | [1] |

| Extinction Coefficient (ε) | 86,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | 0.15 | [2] |

| Dissociation Constant (Kd) for Ca²⁺ | ~10 - 42 µM | [1][2] |

| Molecular Formula | C₃₅H₂₁Cl₂F₂N₂O₁₃ · 5K | [1] |

| Molecular Weight | ~981.9 g/mol | [1] |

| Solubility | Water | [1] |

Experimental Protocols

The accurate determination of the spectral properties of fluorescent indicators is crucial for their effective application in research. Below are detailed methodologies for key experiments related to the characterization of Fluo-3FF (pentapotassium salt).

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of Fluo-3FF in a controlled buffer system.

Materials:

-

Fluo-3FF (pentapotassium salt)

-

Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaEGTA, pH 7.2)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Fluo-3FF (e.g., 1 mM) in high-purity water.

-

Working Solution Preparation: Dilute the Fluo-3FF stock solution into the calcium-free and calcium-saturating buffers to a final concentration of approximately 1 µM.

-

Emission Spectrum Measurement: a. Place the Fluo-3FF solution in the calcium-saturating buffer into a quartz cuvette. b. Set the spectrofluorometer to the reported excitation maximum of Fluo-3FF (~506 nm). c. Scan the emission spectrum across a suitable wavelength range (e.g., 510 nm to 650 nm). d. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Excitation Spectrum Measurement: a. Using the same sample, set the spectrofluorometer's emission monochromator to the determined emission maximum (~526 nm). b. Scan the excitation spectrum across a relevant wavelength range (e.g., 450 nm to 520 nm). c. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

Control Measurement: Repeat the emission spectrum measurement with the Fluo-3FF solution in the calcium-free buffer to observe the fluorescence enhancement upon calcium binding.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

Materials:

-

Fluo-3FF (pentapotassium salt)

-

High-purity water or appropriate buffer

-

UV-Vis spectrophotometer

-

Quartz cuvettes of a known path length (e.g., 1 cm)

-

Analytical balance

Procedure:

-

Prepare a series of known concentrations of Fluo-3FF in the chosen solvent. This should be done with high precision using an analytical balance and volumetric flasks.

-

Measure the absorbance of each solution at the excitation maximum (λex = ~506 nm) using the UV-Vis spectrophotometer. Use the solvent as a blank.

-

Plot the absorbance as a function of concentration.

-

Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette. The slope of the resulting linear plot of Absorbance vs. Concentration will be equal to ε (assuming a path length of 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined relative to a standard with a known quantum yield.

Materials:

-

Fluo-3FF (pentapotassium salt) in calcium-saturating buffer

-

A fluorescent standard with a known quantum yield and similar spectral properties (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of both the Fluo-3FF and the fluorescent standard in the same solvent if possible. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measure the absorbance of both the Fluo-3FF and the standard solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of both solutions, ensuring the excitation wavelength and all instrument settings are identical for both measurements.

-

Integrate the area under the emission curves for both the Fluo-3FF and the standard.

-

Calculate the quantum yield of Fluo-3FF using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent (If the same solvent is used for both sample and standard, the refractive index term cancels out).

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of Fluo-3FF.

Caption: Experimental workflow for characterizing Fluo-3FF spectral properties.

Caption: Simplified IP₃-mediated Ca²⁺ release and detection by Fluo-3FF.

References

In-Depth Technical Guide to the Calcium Dissociation Constant (Kd) of Fluo-3FF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the calcium dissociation constant (Kd) of Fluo-3FF, a low-affinity fluorescent calcium indicator. This document is intended to be a valuable resource for researchers and professionals in the fields of cell biology, neuroscience, and drug discovery who utilize fluorescent indicators to measure intracellular calcium dynamics, particularly in compartments with high calcium concentrations.

Introduction to Fluo-3FF

Fluo-3FF is a fluorescent calcium indicator derived from Fluo-3. The "FF" designation signifies its "fast off-rate" and consequently lower affinity for Ca2+, making it an ideal probe for measuring high calcium concentrations that would saturate higher-affinity indicators like Fluo-3 or Fura-2. Its spectral properties are similar to Fluo-3, with excitation and emission maxima in the visible range, rendering it compatible with common fluorescence microscopy and flow cytometry instrumentation. The low affinity of Fluo-3FF is particularly advantageous for studying Ca2+ dynamics within organelles such as the endoplasmic reticulum (ER) and mitochondria, where resting Ca2+ levels are in the micromolar to millimolar range.

The Dissociation Constant (Kd) of Fluo-3FF

The dissociation constant (Kd) is a critical parameter for any fluorescent indicator, as it defines the concentration of the target ion (in this case, Ca2+) at which half of the indicator molecules are bound to the ion. For single-wavelength indicators like Fluo-3FF, the Kd is central to converting fluorescence intensity measurements into absolute calcium concentrations.

Quantitative Data on Fluo-3FF Kd

The reported Kd value for Fluo-3FF can vary depending on the experimental conditions. It is crucial for researchers to consider the specific conditions of their experiments when selecting and calibrating this indicator. The following table summarizes the available quantitative data for the Kd of Fluo-3FF.

| Dissociation Constant (Kd) | Temperature | pH | Ionic Strength | Measurement Method | Reference |

| ~10 µM | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| 42 µM | Not Specified | Not Specified | Not Specified | Not Specified | [2][3][4] |

| ~100 µM | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

Note: The majority of commercially available sources state a Kd of approximately 42 µM, though the specific experimental conditions for this determination are often not provided. It is important to note that the Kd of fluorescent indicators can be significantly influenced by factors such as temperature, pH, and the presence of proteins, often resulting in a higher apparent Kd within the cellular environment compared to in vitro buffer solutions[6][7].

Experimental Protocols for Kd Determination

Accurate determination of the Fluo-3FF Kd under specific experimental conditions is essential for quantitative calcium measurements. The following sections detail the in vitro and in situ calibration protocols.

In Vitro Kd Determination using Calcium-EGTA Buffers

This method involves preparing a series of calibration buffers with precisely known free Ca2+ concentrations using a calcium chelator, typically EGTA.

Materials:

-

Fluo-3FF (salt form)

-

Calcium chloride (CaCl2) solution (high-purity)

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

Buffer solution (e.g., MOPS or HEPES)

-

Potassium chloride (KCl) to adjust ionic strength

-

pH meter

-

Spectrofluorometer or fluorescence microscope

Protocol:

-

Prepare Stock Solutions:

-

Prepare Calcium-EGTA Calibration Buffers:

-

Create a series of calibration buffers with varying free Ca2+ concentrations by mixing the CaCl2 and EGTA stock solutions in different ratios. The free Ca2+ concentration in each buffer can be calculated using specialized software (e.g., MaxChelator) that takes into account the binding constant of EGTA for Ca2+ at the specific pH, temperature, and ionic strength.

-

-

Fluorescence Measurements:

-

Add a small, constant amount of the Fluo-3FF stock solution to each calibration buffer to achieve a final concentration typically in the low micromolar range.

-

Measure the fluorescence intensity (F) of Fluo-3FF in each calibration buffer using a spectrofluorometer or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., excitation ~506 nm, emission ~526 nm)[4].

-

Measure the fluorescence intensity of Fluo-3FF in a calcium-free buffer (containing EGTA) to determine the minimum fluorescence (Fmin).

-

Measure the fluorescence intensity of Fluo-3FF in a saturating calcium concentration (e.g., several millimolar CaCl2) to determine the maximum fluorescence (Fmax).

-

-

Kd Calculation:

-

The dissociation constant (Kd) can be determined by fitting the fluorescence intensity data to the following equation: [Ca2+] = Kd * [(F - Fmin) / (Fmax - F)]

-

By plotting [Ca2+] against [(F - Fmin) / (Fmax - F)], the Kd can be determined from the slope of the resulting linear fit.

-

In Situ Kd Calibration

The intracellular environment can significantly alter the properties of fluorescent indicators. In situ calibration provides a more physiologically relevant Kd value.

Materials:

-

Fluo-3FF AM (acetoxymethyl ester form)

-

Cells of interest

-

Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Calcium ionophore (e.g., ionomycin or A23187)

-

Calcium-EGTA calibration buffers (as described in the in vitro protocol)

-

Fluorescence microscope

Protocol:

-

Cell Loading:

-

Incubate the cells with Fluo-3FF AM in a physiological saline solution. The AM ester allows the dye to passively cross the cell membrane.

-

Once inside the cell, cytosolic esterases cleave the AM group, trapping the fluorescent indicator in its active, membrane-impermeant form.

-

-

Cell Permeabilization:

-

After loading, wash the cells to remove extracellular dye.

-

Expose the loaded cells to a series of calibration buffers containing known free Ca2+ concentrations, each supplemented with a calcium ionophore. The ionophore will permeabilize the cell membrane to Ca2+, allowing the intracellular Ca2+ concentration to equilibrate with the extracellular buffer.

-

-

Fluorescence Measurements:

-

Using a fluorescence microscope, measure the intracellular fluorescence intensity (F) for each calibration buffer.

-

Determine Fmin by exposing the cells to a calcium-free buffer with the ionophore and a high concentration of EGTA.

-

Determine Fmax by exposing the cells to a buffer with a saturating calcium concentration and the ionophore.

-

-

Kd Calculation:

-

Calculate the in situ Kd using the same equation as for the in vitro determination.

-

Visualizations of Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for In Vitro Kd Determination

Caption: Workflow for in vitro Kd determination of Fluo-3FF.

Calcium Signaling in the Endoplasmic Reticulum

Caption: ER calcium signaling pathway and the role of Fluo-3FF.

Conclusion

Fluo-3FF is a valuable tool for researchers investigating cellular processes involving high calcium concentrations. A thorough understanding of its dissociation constant and the factors that influence it is paramount for obtaining accurate and reproducible quantitative data. This technical guide provides the foundational knowledge and detailed protocols necessary for the effective use of FlОuo-3FF in a research setting. It is always recommended that researchers determine the Kd of Fluo-3FF under their specific experimental conditions to ensure the highest accuracy in their calcium measurements.

References

- 1. Detection and Quantification of Calcium Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

Fluo-3FF (Pentapotassium Salt): An In-depth Technical Guide for Researchers and Drug Development Professionals

Fluo-3FF, in its pentapotassium salt form, is a crucial fluorescent indicator for the precise measurement of high intracellular calcium concentrations. As a low-affinity analog of Fluo-3, it is particularly advantageous for investigating cellular compartments and signaling events characterized by substantial calcium fluxes. This guide offers a detailed examination of its chemical structure, photophysical properties, and practical applications, providing scientists with the essential knowledge for its effective implementation in experimental settings.

Core Chemical and Physical Properties

Fluo-3FF is a xanthene-based dye engineered for calcium chelation. The pentapotassium salt formulation ensures its solubility in aqueous physiological buffers, a prerequisite for most biological applications.

Table 1: Physicochemical Properties of Fluo-3FF (Pentapotassium Salt)

| Property | Value | Reference |

| IUPAC Name | N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-3,4-difluorophenyl]-N-(carboxymethyl)-glycine, pentapotassium salt | [1] |

| Chemical Formula | C₃₅H₂₁Cl₂F₂K₅N₂O₁₃ | [2] |

| Molecular Weight | 981.94 g/mol | [2][3][4] |

| Appearance | Solid | [1] |

| Solubility | Soluble in water | [1][5] |

Spectral and Calcium Binding Characteristics

The functionality of Fluo-3FF as a calcium indicator is defined by its fluorescence response upon ion binding. In its unbound state, the dye is essentially non-fluorescent. However, the chelation of Ca²⁺ induces a significant enhancement in fluorescence intensity without a spectral shift.

Table 2: Spectral and Binding Properties of Fluo-3FF

| Property | Value | Reference |

| Maximum Excitation Wavelength | ~506 nm | [1][5] |

| Maximum Emission Wavelength | ~526 nm | [1][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~10 - 42 µM | [1][2][4][5] |

| Quantum Yield | Not readily available | |

| Brightness | Strong fluorescence enhancement upon Ca²⁺ binding | [4] |

Its high dissociation constant (Kd) signifies a lower affinity for calcium compared to indicators like Fluo-3 (Kd ≈ 0.4 µM), making Fluo-3FF an ideal tool for measuring high calcium concentrations in organelles such as the endoplasmic reticulum, where high-affinity dyes would be saturated and insensitive to fluctuations.[1][2][5]

Experimental Protocols

The effective use of fluorescent indicators is highly dependent on the chosen loading strategy and experimental conditions. As the pentapotassium salt of Fluo-3FF is membrane-impermeant, it must be introduced into cells using invasive techniques. A common alternative for non-invasive loading involves the use of its cell-permeant acetoxymethyl (AM) ester precursor.

Loading Fluo-3FF AM Ester into Adherent Cells

The AM ester derivative of Fluo-3FF can passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant active form of the dye within the cytoplasm.

Caption: Workflow for loading the AM ester of Fluo-3FF into live cells.

Detailed Steps:

-

Stock Solution: Prepare a 1 mM stock solution of Fluo-3FF AM in high-quality, anhydrous DMSO.

-

Loading Buffer: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) containing calcium and magnesium. The optimal concentration is cell-type dependent and should be determined empirically.

-

Cell Loading: Remove the culture medium from adherent cells and replace it with the loading buffer. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Wash: Following incubation, gently wash the cells two to three times with warm physiological buffer to remove extracellular dye.

-

De-esterification: Add fresh, warm buffer to the cells and incubate for an additional 30 minutes at 37°C to ensure complete cleavage of the AM ester groups by intracellular esterases.

-

Imaging: The cells are now loaded with the active form of Fluo-3FF and are ready for fluorescence imaging.

Visualization of Calcium Signaling Pathways

Fluo-3FF is a powerful tool for dissecting calcium-dependent signaling cascades. A quintessential example is the pathway initiated by the activation of G-protein coupled receptors (GPCRs) that couple to the Gq alpha subunit.

References

Fluo-3FF (Pentapotassium Salt): A Technical Guide to Solubility and Solvent Preparation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, solvent preparation, and experimental use of Fluo-3FF (pentapotassium salt), a low-affinity fluorescent indicator for calcium (Ca²⁺). Designed for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, preparation of solutions, and methodologies for introducing this membrane-impermeant dye into cellular and subcellular compartments.

Core Properties and Data Presentation

Fluo-3FF is a derivative of the widely used calcium indicator Fluo-3, engineered to exhibit a much lower affinity for Ca²⁺. This characteristic makes it particularly well-suited for measuring high concentrations of Ca²⁺ found in organelles such as the endoplasmic reticulum (ER) and mitochondria, where high-affinity dyes would be saturated and thus insensitive to fluctuations in luminal calcium levels[1]. The pentapotassium salt form of Fluo-3FF is a water-soluble, membrane-impermeant molecule, necessitating direct introduction into the cellular interior or specific experimental systems.

Physicochemical and Spectral Properties

| Property | Value | Source |

| Molecular Weight | 981.94 g/mol | [2] |

| Form | Solid | [3] |

| Solubility | Water, DMSO | [1][4] |

| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [1] |

| Emission Maximum (Ca²⁺-bound) | ~526 nm | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM | [1] |

Stock Solution Preparation: Reconstitution of Solid Fluo-3FF (Pentapotassium Salt) in Water

The following table provides the required volume of water to reconstitute a specific mass of Fluo-3FF (pentapotassium salt) to a desired stock solution concentration. It is recommended to use water with a pH greater than 6 to ensure solubility[4]. For enhanced solubility, warming the solution to 37°C and brief ultrasonication may be beneficial[1].

| Mass of Fluo-3FF | 1 mM | 5 mM | 10 mM |

| 0.1 mg | 101.84 µL | 20.37 µL | 10.18 µL |

| 0.5 mg | 509.20 µL | 101.84 µL | 50.92 µL |

| 1 mg | 1.018 mL | 203.68 µL | 101.84 µL |

| 5 mg | 5.092 mL | 1.018 mL | 509.20 µL |

| 10 mg | 10.184 mL | 2.037 mL | 1.018 mL |

Data derived from manufacturer's guidelines[2].

Storage of Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes and stored at -20°C, protected from light. To avoid degradation from repeated freeze-thaw cycles, use a fresh aliquot for each experiment. When stored at -20°C, the stock solution is typically stable for about one month, while storage at -80°C can extend its stability to six months[1].

Experimental Protocols

As Fluo-3FF (pentapotassium salt) is membrane-impermeant, it cannot be passively loaded into cells like its AM ester counterpart. Instead, mechanical or invasive methods are required to introduce the dye into the cytosol or isolated organelles.

Microinjection Protocol

Microinjection is a precise method for introducing a defined amount of a substance directly into the cytoplasm of a single cell.

Materials:

-

Fluo-3FF (pentapotassium salt) stock solution (e.g., 1-10 mM in nuclease-free water or an appropriate intracellular buffer).

-

Micropipettes with a fine tip (0.5-1.0 µm diameter).

-

Micromanipulator and microinjection system.

-

Inverted microscope.

-

Cell culture dish with adherent cells.

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

Methodology:

-

Prepare Micropipettes: Pull glass capillaries to form fine-tipped micropipettes using a micropipette puller.

-

Backfill the Micropipette: Carefully backfill the micropipette with the Fluo-3FF stock solution, ensuring no air bubbles are trapped in the tip.

-

Mount the Micropipette: Securely mount the filled micropipette onto the micromanipulator.

-

Position the Cells: Place the cell culture dish on the microscope stage and bring the target cells into focus.

-

Perform Microinjection: Under microscopic guidance, carefully bring the micropipette tip into contact with the cell membrane of a target cell and apply a brief, controlled pressure pulse to inject a small volume of the Fluo-3FF solution into the cytoplasm.

-

Allow for Diffusion: After injection, allow a few minutes for the dye to diffuse throughout the cytoplasm before imaging.

-

Imaging: Excite the cells at ~506 nm and measure the fluorescence emission at ~526 nm to monitor changes in intracellular calcium concentration.

Scrape Loading Protocol

Scrape loading is a technique used to load a large number of adherent cells simultaneously by transiently disrupting the cell membrane.

Materials:

-

Fluo-3FF (pentapotassium salt) solution (e.g., 100 µM to 1 mM in a physiological buffer).

-

Cell culture dish with a confluent monolayer of adherent cells.

-

Rubber policeman or a sterile cell scraper.

-

Physiological buffer (e.g., PBS or HBSS).

Methodology:

-

Prepare Cells: Grow cells to a confluent monolayer in a petri dish.

-

Wash Cells: Gently wash the cell monolayer twice with a pre-warmed physiological buffer to remove the culture medium.

-

Add Fluo-3FF Solution: Remove the wash buffer and add a small volume of the Fluo-3FF solution to the dish, just enough to cover the cell monolayer.

-

Scrape the Monolayer: Gently scrape a section of the cell monolayer with a rubber policeman or cell scraper. The mechanical disruption will transiently permeabilize the cells along the scrape line, allowing the dye to enter.

-

Incubate: Allow the cells to incubate with the dye solution for a few minutes (typically 1-5 minutes) at room temperature or 37°C. During this time, the dye will enter the permeabilized cells.

-

Wash and Recover: Gently wash the cell monolayer three to four times with the physiological buffer to remove the extracellular Fluo-3FF and allow the cell membranes to reseal.

-

Incubate for Recovery: Add fresh, pre-warmed culture medium or physiological buffer and incubate the cells for a short period (e.g., 15-30 minutes) to allow them to recover.

-

Imaging: The cells adjacent to the scrape line that have successfully taken up the dye can now be imaged to monitor intracellular calcium dynamics.

Signaling Pathways and Visualizations

Fluo-3FF is an invaluable tool for investigating calcium signaling in compartments with high calcium concentrations, such as the endoplasmic reticulum. A key signaling pathway that can be studied using Fluo-3FF involves the release of Ca²⁺ from the ER into the cytosol and its subsequent uptake by mitochondria.

The diagram above illustrates a common signaling cascade where an extracellular agonist binds to a G-protein coupled receptor (GPCR), leading to the activation of phospholipase C (PLC). PLC generates inositol trisphosphate (IP3), which binds to and opens IP3 receptors on the ER membrane, causing the release of stored Ca²⁺ into the cytosol. This localized increase in cytosolic Ca²⁺ can then be taken up by mitochondria through the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane, stimulating ATP production[5][6].

The experimental workflow begins with the preparation of a concentrated stock solution of Fluo-3FF pentapotassium salt. Depending on the experimental needs, either microinjection for single-cell analysis or scrape loading for population studies is chosen to introduce the dye into the cells. Following a recovery period, a cellular response is initiated, and the resulting changes in fluorescence, corresponding to fluctuations in intracellular calcium, are recorded and analyzed.

References

- 1. glpbio.com [glpbio.com]

- 2. Fluo-3FF, pentapotassium salt | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Fluo-3, Pentapotassium Salt - Biotium [biotium.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Endoplasmic reticulum & mitochondrial calcium homeostasis: The interplay with viruses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield and Extinction Coefficient of Fluo-3FF

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of two critical photophysical properties of the fluorescent calcium indicator Fluo-3FF: its fluorescence quantum yield (Φ) and molar extinction coefficient (ε). Understanding these parameters is essential for the quantitative analysis of intracellular calcium dynamics, particularly in compartments with high calcium concentrations. This document outlines the theoretical basis of these properties, presents comparative data with related indicators, details the experimental protocols for their measurement, and situates the use of Fluo-3FF within the broader context of intracellular calcium signaling.

Core Concepts: Quantum Yield and Molar Extinction Coefficient

The utility of any fluorescent probe is fundamentally determined by its ability to absorb light and efficiently convert that energy into a fluorescent signal. This efficiency is quantified by the molar extinction coefficient and the fluorescence quantum yield.

Molar Extinction Coefficient (ε) : This parameter measures how strongly a chemical species absorbs light at a specific wavelength.[1][2] It is an intrinsic property of the molecule and is defined by the Beer-Lambert law:

A = εcl

where A is the absorbance, c is the molar concentration, and l is the path length of the light through the sample.[3] A higher extinction coefficient indicates that the molecule is more effective at absorbing photons at that wavelength, which is a prerequisite for fluorescence.[4] The units for ε are typically M⁻¹cm⁻¹.[5]

Fluorescence Quantum Yield (Φ or QY) : The quantum yield is the measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2][6]

Φ = (Number of photons emitted) / (Number of photons absorbed)

The value of Φ ranges from 0 to 1 (or 0% to 100%).[6] A quantum yield of 1.0 signifies that every absorbed photon results in an emitted fluorescent photon, representing maximum efficiency.[6] Conversely, a value of 0 means the molecule is non-fluorescent. The overall brightness of a fluorophore is directly proportional to the product of its extinction coefficient and quantum yield.[4][7]

For calcium indicators like Fluo-3FF, these properties are dependent on the concentration of free Ca²⁺. The dye is designed to have a low quantum yield in its Ca²⁺-free state and a significantly higher quantum yield upon binding to Ca²⁺, leading to a large increase in fluorescence intensity.[8]

Quantitative Data: Fluo-3FF and Related Indicators

Fluo-3FF is a derivative of Fluo-3, engineered to have a lower affinity for Ca²⁺ (higher Kd). This makes it particularly suitable for measuring high calcium concentrations, such as those found in the endoplasmic reticulum, where high-affinity indicators like Fluo-3 or Fluo-4 would be saturated and unresponsive to fluctuations.[9] The table below summarizes the key spectral and photophysical properties of Fluo-3FF in its calcium-bound state and compares them with its parent compound, Fluo-3, and the widely used Fluo-4.

| Property | Fluo-3FF (Ca²⁺-bound) | Fluo-3 (Ca²⁺-bound) | Fluo-4 (Ca²⁺-bound) |

| Excitation Max (λex) | ~506 nm[9] | 506 nm[10][11] | 494 nm[12] |

| Emission Max (λem) | ~526 nm[9] | 526 nm[10][12] | 516 nm[12] |

| Molar Extinction Coefficient (ε) | 86,000 M⁻¹cm⁻¹ | ~100,000 M⁻¹cm⁻¹[12] | ~88,000 M⁻¹cm⁻¹[12] |

| Quantum Yield (Φ) | 0.15 | ~0.15[10][12] | ~0.14 - 0.16[12][13] |

| Dissociation Constant (Kd) | ~42 µM[9][14] | ~325-390 nM[10][12] | ~345 nM[12][13] |

Note: The values for Fluo-3FF are for the AM ester form as reported by AAT Bioquest.[15] Spectral properties can be influenced by environmental factors such as pH, solvent polarity, and temperature.

Intracellular Calcium Signaling Pathway

Fluo-3FF is used to measure Ca²⁺, a universal second messenger that regulates a vast array of cellular processes, including gene expression, muscle contraction, cell proliferation, and neurotransmitter release.[16][17] Intracellular Ca²⁺ signaling is initiated by a stimulus (e.g., a hormone or neurotransmitter) that leads to an increase in cytosolic Ca²⁺ concentration. This increase can originate from two primary sources: release from intracellular stores like the endoplasmic reticulum (ER) or influx from the extracellular space through plasma membrane channels.[18][19] The diagram below illustrates a common pathway involving G protein-coupled receptors (GPCRs) and the generation of inositol 1,4,5-trisphosphate (IP₃).[16]

References

- 1. standards.chromadex.com [standards.chromadex.com]

- 2. An Introduction to Fluorescence (Part 2) [antibodies-online.com]

- 3. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. forum.microlist.org [forum.microlist.org]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 8. Fluo-3 - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Fluo-3 | AAT Bioquest [aatbio.com]

- 11. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]

- 12. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Fluo-4 AM | AAT Bioquest [aatbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Fluo-3, AM *Bulk package* *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 16. cusabio.com [cusabio.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Calcium signaling - Wikipedia [en.wikipedia.org]

- 19. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of Fluo-3FF (pentapotassium salt)

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for the use of Fluo-3FF (pentapotassium salt) in a laboratory setting. Tailored for researchers, scientists, and drug development professionals, this document outlines the core chemical and physical properties of Fluo-3FF, details its application in measuring intracellular calcium, and provides step-by-step experimental protocols.

Safety and Handling of Fluo-3FF (pentapotassium)

Fluo-3FF, pentapotassium salt, is a fluorescent calcium indicator used to measure high concentrations of calcium, particularly within organelles like the endoplasmic reticulum. While detailed toxicological properties have not been thoroughly investigated, it is imperative to handle this chemical with caution, adhering to standard laboratory safety practices.

Hazard Identification and Precautionary Measures

Fluo-3FF is intended for research use only and is not for human or veterinary use.[1] The primary hazards are not fully characterized, but it may be harmful if inhaled, ingested, or comes into contact with skin or eyes.[2]

Precautionary Statements:

-

P261: Avoid breathing dust.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink, or smoke when using this product.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling Fluo-3FF.

| PPE Item | Specification |

| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Skin and Body Protection | Laboratory coat and appropriate protective clothing.[4] |

| Respiratory Protection | Use only in a well-ventilated area.[3] If dust is generated, a NIOSH/MSHA-approved respirator should be worn.[4] |

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical advice.[2]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]

Storage and Disposal

-

Storage: Store the solid compound at -20°C, protected from light.[1][5] Keep the container tightly closed in a dry and well-ventilated place.[4] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[5]

-

Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations.

Quantitative Data Summary

Fluo-3FF is a di-fluorinated analog of Fluo-3, which exhibits a significantly lower affinity for calcium. This property makes it particularly suitable for measuring the high calcium concentrations found in the endoplasmic reticulum.[1][5]

| Property | Value | Reference |

| Molecular Formula | C₃₅H₂₁Cl₂F₂N₂O₁₃ · 5K | [1] |

| Molecular Weight | 981.9 g/mol | [1][5] |

| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [1][5] |

| Emission Maximum (Ca²⁺-bound) | ~526 nm | [1][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM | [1][5] |

| Solubility | Soluble in water | [1][5] |

| Appearance | Solid | [4] |

Experimental Protocols

As Fluo-3FF (pentapotassium salt) is a cell-impermeant dye, it must be introduced into the cytoplasm using physical methods such as microinjection or scrape loading.

Protocol 1: Microinjection for Loading Fluo-3FF

Microinjection is a precise technique for introducing the dye into a single cell, allowing for detailed analysis of calcium dynamics in that cell and its immediate neighbors if gap junctions are present.

Materials:

-

Fluo-3FF (pentapotassium salt)

-

Nuclease-free water or appropriate intracellular buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)

-

Micropipettes (borosilicate glass capillaries)

-

Microinjector system

-

Inverted microscope

Procedure:

-

Preparation of Fluo-3FF Solution:

-

Prepare a 1-10 mM stock solution of Fluo-3FF in nuclease-free water.

-

For microinjection, dilute the stock solution to a final concentration of 100-200 µM in the desired intracellular buffer.

-

Centrifuge the solution at >10,000 x g for 10 minutes to pellet any undissolved particles.

-

-

Micropipette Preparation:

-

Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a fine tip (0.1-0.5 µm diameter).

-

Back-fill the micropipette with the prepared Fluo-3FF solution using a microloader pipette tip.

-

-

Cell Preparation:

-

Plate cells on a glass-bottom dish or coverslip at a suitable density to allow for easy access to individual cells.

-

Mount the dish on the stage of the inverted microscope.

-

-

Microinjection:

-

Secure the filled micropipette into the holder of the microinjector.

-

Carefully bring the micropipette tip close to the target cell using the micromanipulator.

-

Gently penetrate the cell membrane.

-

Inject a small volume of the Fluo-3FF solution into the cytoplasm using a brief, controlled pressure pulse from the microinjector. The injection volume should be approximately 5-10% of the cell volume to minimize damage.

-

Withdraw the micropipette carefully.

-

-

Post-Injection Incubation:

-

Allow the injected cells to recover for at least 30 minutes at 37°C before imaging to allow for de-esterification and even distribution of the dye within the cytoplasm.

-

-

Imaging:

-

Excite the cells at ~488 nm and record the emission at ~526 nm using a fluorescence microscope equipped with a suitable filter set.

-

Protocol 2: Scrape Loading of Fluo-3FF

Scrape loading is a method for loading a large number of cells in a monolayer simultaneously. It is less precise than microinjection but useful for population-level studies.

Materials:

-

Fluo-3FF (pentapotassium salt)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Surgical scalpel or rubber policeman

-

Cell culture dish with a confluent monolayer of cells

Procedure:

-

Preparation of Loading Solution:

-

Prepare a 1-5 mM solution of Fluo-3FF in PBS.

-

-

Cell Preparation:

-

Grow cells to confluency in a culture dish.

-

Wash the cell monolayer twice with PBS to remove any residual serum.

-

-

Scrape Loading:

-

Remove the PBS and add a minimal volume of the Fluo-3FF loading solution to cover the cell monolayer.

-

Gently scrape the monolayer in a grid pattern with a sterile surgical scalpel or the tip of a rubber policeman. The transient disruption of the cell membrane will allow the dye to enter the cells along the scrape line.

-

-

Incubation:

-

Incubate the cells with the Fluo-3FF solution for 5-10 minutes at room temperature.

-

-

Washing:

-

Gently wash the cell monolayer three times with PBS to remove the extracellular Fluo-3FF.

-

-

Recovery and Imaging:

-

Add fresh culture medium and allow the cells to recover for 30-60 minutes at 37°C.

-

Image the cells adjacent to the scrape lines using fluorescence microscopy with excitation at ~488 nm and emission at ~526 nm.

-

Visualization of a Relevant Signaling Pathway

Fluo-3FF is ideal for studying signaling pathways that involve large changes in calcium concentration, such as the release of calcium from the endoplasmic reticulum (ER) mediated by inositol trisphosphate (IP₃).

References

- 1. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluo-3, Pentapotassium Salt - Biotium [biotium.com]

- 3. Fluo-4, pentapotassium salt - Biotium [biotium.com]

- 4. Fluo-3FF, pentapotassium salt | AAT Bioquest [aatbio.com]

- 5. An Introduction to Fluorescence (Part 2) [antibodies-online.com]

Methodological & Application

Application Notes and Protocols for Measuring Endoplasmic Reticulum Calcium with Fluo-3FF (pentapotassium salt)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical intracellular organelle that functions as a major storage site for calcium ions (Ca²⁺). The concentration of Ca²⁺ within the ER lumen is in the high micromolar to millimolar range, which is orders of magnitude higher than in the cytosol. This steep concentration gradient is essential for a multitude of cellular signaling pathways, including protein folding and maturation, apoptosis, and store-operated calcium entry (SOCE). Accurate measurement of ER Ca²⁺ dynamics is therefore crucial for understanding these fundamental cellular processes and for the development of therapeutics targeting related diseases.

Fluo-3FF is a low-affinity fluorescent Ca²⁺ indicator that is well-suited for measuring the high Ca²⁺ concentrations found within the ER. Its lower affinity for Ca²⁺, compared to indicators like Fluo-3 or Fura-2, prevents saturation of the dye within the ER, allowing for the detection of both increases and decreases in luminal Ca²⁺ levels. This document provides detailed application notes and protocols for the use of Fluo-3FF (pentapotassium salt) to measure ER Ca²⁺.

Properties of Fluo-3FF (pentapotassium salt)

The pentapotassium salt of Fluo-3FF is a membrane-impermeant form of the indicator, making it ideal for loading into the ER of permeabilized cells. This approach allows for direct control over the intracellular environment and avoids issues with incomplete de-esterification and subcellular compartmentalization that can occur with the acetoxymethyl (AM) ester form of the dye.

| Property | Value | Reference |

| Ca²⁺ Dissociation Constant (Kd) | ~42 µM (in vitro) | [1][2] |

| Excitation Wavelength (max) | ~506 nm | [2] |

| Emission Wavelength (max) | ~526 nm | [2] |

| Form | Pentapotassium salt | [2] |

| Solubility | Soluble in water | [2] |

Note: The in vitro Kd of a Ca²⁺ indicator can differ significantly from its in situ Kd within a specific cellular compartment due to factors such as pH, viscosity, and protein binding[3][4]. Therefore, for accurate quantitative measurements, it is highly recommended to perform an in situ calibration of Fluo-3FF within the ER.

Key Applications

-

Monitoring of ER Ca²⁺ homeostasis in response to various stimuli.

-

Screening of compounds that modulate ER Ca²⁺ channels and pumps (e.g., SERCA, IP₃Rs, RyRs).

-

Investigating the role of ER Ca²⁺ in store-operated calcium entry (SOCE).

-

Studying the involvement of ER Ca²⁺ dysregulation in disease models.

Signaling Pathway: Store-Operated Calcium Entry (SOCE)

Caption: Store-Operated Calcium Entry (SOCE) signaling pathway.

Experimental Workflow for Measuring ER Calcium

References

- 1. profiles.foxchase.org [profiles.foxchase.org]

- 2. In vitro and in vivo calibration of low affinity genetic Ca2+ indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ca2+ signalling system initiated by endoplasmic reticulum stress stimulates PERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Fluo-3FF: Illuminating High-Concentration Calcium Dynamics in Muscle Cells

Application Notes for Researchers, Scientists, and Drug Development Professionals

Fluo-3FF is a low-affinity fluorescent indicator specifically designed for the quantitative measurement of high-concentration calcium (Ca²⁺) signaling events. Its unique properties make it an invaluable tool for investigating Ca²⁺ dynamics within specific subcellular compartments of muscle cells, such as the sarcoplasmic reticulum (SR), where Ca²⁺ levels can reach micromolar to millimolar concentrations that would saturate high-affinity indicators.

Principle of Action: Fluo-3FF is a derivative of the widely used Ca²⁺ indicator Fluo-3. It is essentially non-fluorescent in the absence of Ca²⁺. Upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity. This large dynamic range allows for the sensitive detection of changes in high Ca²⁺ environments. The acetoxymethyl (AM) ester form, Fluo-3FF AM, is a cell-permeant version of the dye that can be loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of Fluo-3FF in the cytoplasm and organelles.

Key Advantages in Muscle Cell Studies:

-

Low Calcium Affinity: With a dissociation constant (Kd) for Ca²⁺ in the micromolar range, Fluo-3FF is ideally suited for measuring the high Ca²⁺ concentrations found within the sarcoplasmic reticulum of both skeletal and cardiac muscle cells. This allows for the direct investigation of SR Ca²⁺ loading and release, critical components of excitation-contraction coupling.

-

Visible Light Excitation: Fluo-3FF is excited by visible light, typically around 488-506 nm, which is compatible with common laser lines on confocal microscopes and flow cytometers. This minimizes cellular autofluorescence and potential photodamage associated with UV-excitable dyes.

-

Large Fluorescence Enhancement: Upon binding to Ca²⁺, Fluo-3FF exhibits a substantial increase in fluorescence intensity, providing a high signal-to-noise ratio for clear visualization of Ca²⁺ transients.

Applications in Muscle Physiology and Drug Development:

-

Excitation-Contraction (E-C) Coupling: Elucidating the mechanisms of Ca²⁺ release from the SR in response to sarcolemmal depolarization.

-

Sarcoplasmic Reticulum Function: Quantifying SR Ca²⁺ load, leak, and uptake rates in healthy and diseased muscle cells.

-

Drug Screening: Assessing the effects of novel therapeutic compounds on SR Ca²⁺ handling properties in cardiomyocytes and skeletal muscle fibers, which is crucial for identifying potential cardiotoxic or myotoxic effects.

-

Disease Modeling: Studying alterations in Ca²⁺ signaling in models of muscular dystrophies, cardiomyopathies, and other muscle disorders.

Quantitative Data

| Property | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM | [1] |

| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | [2][3] |

| Emission Wavelength (Ca²⁺-bound) | ~526 nm | [1][2] |

| Fluorescence Enhancement upon Ca²⁺ binding | >100-fold |

Experimental Protocols

Protocol 1: Fluo-3FF AM Loading in Isolated Cardiomyocytes

This protocol is designed for loading primary or cultured cardiomyocytes to measure cytosolic or sarcoplasmic reticulum Ca²⁺ concentrations.

Materials:

-

Fluo-3FF AM

-

Pluronic F-127

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Tyrode's solution or other suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Isolated cardiomyocytes

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 mM stock solution of Fluo-3FF AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

-

-

Prepare Loading Solution:

-

For a final loading concentration of 5-10 µM Fluo-3FF AM, mix the appropriate volume of the Fluo-3FF AM stock solution with an equal volume of the 20% Pluronic F-127 stock solution.

-

Vortex the mixture thoroughly.

-

Dilute this mixture into pre-warmed (37°C) physiological buffer to achieve the final desired concentration. For example, for a 5 µM final concentration, add 5 µL of the 1 mM Fluo-3FF AM/Pluronic F-127 mixture to 1 mL of buffer.

-

-

Cell Loading:

-

Wash the isolated cardiomyocytes once with the physiological buffer.

-

Incubate the cells in the Fluo-3FF AM loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time may need to be determined empirically for different cell preparations.

-

-

De-esterification:

-

After loading, wash the cells twice with fresh, pre-warmed physiological buffer to remove extracellular dye.

-

Incubate the cells in fresh buffer for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for imaging. Use an excitation wavelength of ~488-506 nm and collect the emission at ~526 nm.

-

Protocol 2: Fluo-3FF Loading in Adult Skeletal Muscle Fibers

This protocol is adapted for loading intact, isolated adult skeletal muscle fibers.

Materials:

-

Fluo-3FF AM

-

Pluronic F-127

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ringer's solution or other suitable physiological buffer for skeletal muscle

-

Isolated skeletal muscle fibers

Procedure:

-

Prepare Stock and Loading Solutions: Follow steps 1 and 2 from Protocol 1, using Ringer's solution as the physiological buffer. A final loading concentration of 10-20 µM Fluo-3FF AM may be required for optimal loading in larger skeletal muscle fibers.

-

Fiber Loading:

-

Carefully transfer the isolated skeletal muscle fibers to the Fluo-3FF AM loading solution.

-

Incubate the fibers for 45-90 minutes at room temperature in the dark. Longer incubation times may be necessary compared to cardiomyocytes due to the larger size and diffusion barriers of the fibers.

-

-

De-esterification:

-

Gently wash the fibers twice with fresh Ringer's solution.

-

Incubate the fibers in fresh Ringer's solution for at least 30 minutes at room temperature in the dark to ensure complete de-esterification.

-

-

Imaging: Proceed with imaging using appropriate excitation and emission wavelengths as described in Protocol 1.

Protocol 3: In Situ Calibration of Fluo-3FF in Permeabilized Muscle Cells

To obtain quantitative measurements of Ca²⁺ concentration, an in situ calibration of the Fluo-3FF fluorescence signal is recommended. This protocol involves permeabilizing the cell membrane to allow for equilibration with solutions of known Ca²⁺ concentrations.

Materials:

-

Fluo-3FF loaded muscle cells (from Protocol 1 or 2)

-

Permeabilization agent (e.g., saponin, β-escin, or a calcium ionophore like ionomycin)

-

Calibration buffer solutions with a range of known free Ca²⁺ concentrations (e.g., using a Ca²⁺-EGTA buffer system). These should span the expected physiological range of interest.

-

A solution for determining Fmax (e.g., calibration buffer with a saturating Ca²⁺ concentration, typically >1 mM).

-

A solution for determining Fmin (e.g., calcium-free calibration buffer with a high concentration of a Ca²⁺ chelator like EGTA or BAPTA).

Procedure:

-

Record Baseline Fluorescence: Acquire a baseline fluorescence measurement (F) from the Fluo-3FF loaded cells in a Ca²⁺-containing physiological buffer.

-

Permeabilization and Fmax Determination:

-

Perfuse the cells with the Fmax solution containing a permeabilizing agent (e.g., 10 µM ionomycin).

-

Allow sufficient time for the intracellular and extracellular Ca²⁺ concentrations to equilibrate and for the fluorescence signal to reach a stable maximum (Fmax).

-

-

Fmin Determination:

-

Perfuse the cells with the Fmin solution (containing the Ca²⁺ chelator and the permeabilizing agent).

-

Allow the fluorescence to decrease to a stable minimum (Fmin).

-

-

Calculate Ca²⁺ Concentration: The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)

Where Kd is the dissociation constant of Fluo-3FF for Ca²⁺ (~42 µM).

Visualizations

Caption: Excitation-Contraction Coupling Pathway in Skeletal Muscle.

Caption: Sarcoplasmic Reticulum Calcium Handling Dynamics.

Caption: Experimental Workflow for Fluo-3FF Calcium Imaging.

References

Application Note: Measuring High Calcium Concentrations in Neurons with Fluo-3FF

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca²⁺) is a ubiquitous and vital second messenger in neurons, regulating a vast array of cellular processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis.[1] Neuronal activation triggers a rapid influx of Ca²⁺ through voltage-gated calcium channels and ligand-gated channels (e.g., NMDA receptors), leading to transient, localized increases in intracellular calcium concentration ([Ca²⁺]i).[1] While resting neuronal [Ca²⁺]i is tightly controlled in the nanomolar range, under conditions of intense stimulation or excitotoxicity, [Ca²⁺]i can rise into the high micromolar or even millimolar range.

Measuring these high calcium concentrations presents a significant challenge for traditional fluorescent Ca²⁺ indicators like Fluo-3 or Fura-2, which have high affinity for Ca²⁺ (nanomolar dissociation constants) and become saturated at lower micromolar concentrations. Fluo-3FF is a low-affinity fluorescent calcium indicator specifically designed to overcome this limitation, making it an ideal tool for studying neuronal processes associated with large calcium transients.